molecular formula C15H17NO B3082276 3-Methyl-4-(phenethyloxy)aniline CAS No. 112056-23-2

3-Methyl-4-(phenethyloxy)aniline

Cat. No.: B3082276
CAS No.: 112056-23-2
M. Wt: 227.3 g/mol
InChI Key: SPVVUGFCIDRSGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-4-(phenethyloxy)aniline typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may utilize large-scale nitration and reduction processes, or advanced catalytic methods to ensure high efficiency and purity .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Comparison with Similar Compounds

    4-Methoxyphenethylamine: Similar structure with a methoxy group instead of a phenethyloxy group.

    3-Methyl-4-methoxyaniline: Similar structure with a methoxy group instead of a phenethyloxy group.

    4-Phenethyloxyaniline: Lacks the methyl group at the 3-position.

Uniqueness: 3-Methyl-4-(phenethyloxy)aniline is unique due to the combination of its methyl, phenethyloxy, and aniline groups, which confer specific chemical properties and reactivity patterns. This uniqueness makes it valuable in specialized research and industrial applications .

Properties

IUPAC Name

3-methyl-4-(2-phenylethoxy)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO/c1-12-11-14(16)7-8-15(12)17-10-9-13-5-3-2-4-6-13/h2-8,11H,9-10,16H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPVVUGFCIDRSGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N)OCCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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